

Euphorbol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbol is a tetracyclic triterpene alcohol and a constituent of the complex latex of various plants of the Euphorbia genus. As a member of the tirucallane family of triterpenoids, **euphorbol** and its derivatives are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **euphorbol**, detailed experimental protocols for its study, and a review of its role in key signaling pathways.

Physicochemical Properties of Euphorbol

The following tables summarize the known physical and chemical properties of **euphorbol**. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: General and Chemical Properties of Euphorbol

Property	Value	Source
Molecular Formula	C31H52O	INVALID-LINK[1]
Molecular Weight	440.7 g/mol	INVALID-LINK[1]
IUPAC Name	(3S,5R,10S,13S,14S,17S)-4,4, 10,13,14-pentamethyl-17- [(2S)-6-methyl-5- methylideneheptan-2- yl]-2,3,5,6,7,11,12,15,16,17- decahydro-1H- cyclopenta[a]phenanthren-3-ol	INVALID-LINK[1]
CAS Number	566-14-3	INVALID-LINK[1]
InChI	InChI=1S/C31H52O/c1- 20(2)21(3)10-11-22(4)23-14- 18-31(9)25-12-13-26- 28(5,6)27(32)16-17- 29(26,7)24(25)15-19- 30(23,31)8/h20,22-23,26- 27,32H,3,10-19H2,1-2,4- 9H3/t22-,23-,26-,27-,29+,30-,3 1+/m0/s1	INVALID-LINK[1]
SMILES	CINVALID-LINK [C@@H]1CC[C@]2([C@]1(CC C3=C2CC[C@@H]4[C@@]3(CCINVALID-LINKO)C)C)C	INVALID-LINK[1]

Table 2: Physical Properties of Euphorbol

Property	Value	Notes
Melting Point	Data not consistently available	Varies depending on purity and crystalline form.
Boiling Point	Data not available	Likely to decompose at high temperatures.
Solubility	Soluble in organic solvents such as chloroform, acetone, and ethyl acetate.[2]	Quantitative solubility data is not readily available. Generally, triterpenoids exhibit poor solubility in water.
Appearance	Crystalline solid	Dependent on purification method.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of **euphorbol**.

Table 3: NMR Spectroscopic Data for Euphorbol

While a complete assigned ¹H NMR spectrum for **euphorbol** is not readily available in public databases, the ¹³C NMR spectrum has been reported. The chemical shifts are indicative of the complex tetracyclic triterpenoid structure.

¹³ C NMR Chemical Shifts (ppm)	
Carbon Number	Chemical Shift (δ)
Data from PubChem	(Reference solvent not specified)
C-3	79.7
C-8	135.6
C-9	134.9
C-24	126.1
Additional signals are present but not assigned in the available public data.	

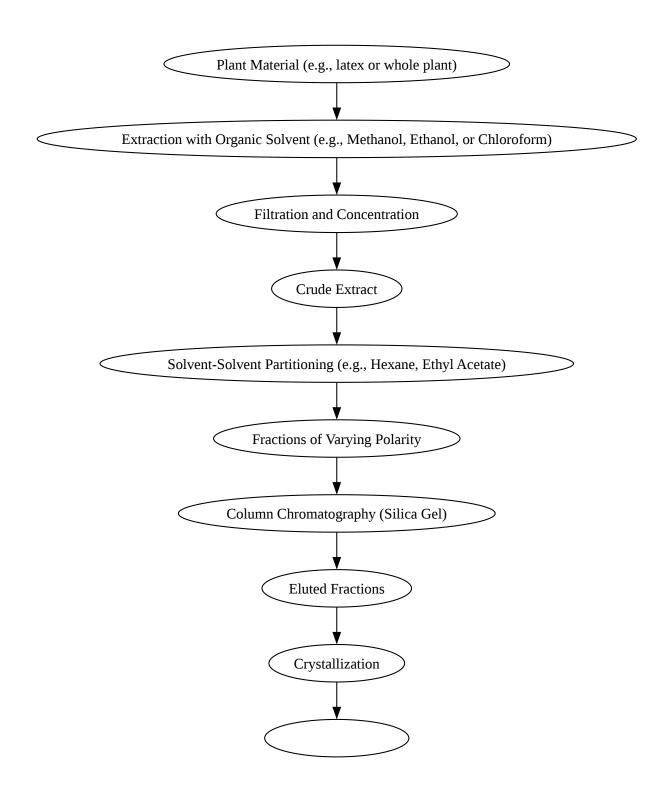
Note: The provided ¹³C NMR data is based on publicly available spectra and may not be fully assigned.[3] For complete structural elucidation, a full suite of 1D and 2D NMR experiments is required.

Table 4: Mass Spectrometry Data for Euphorbol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter	Value
Molecular Ion [M]+	m/z 440.40
Key Fragments	Data on specific fragmentation patterns for euphorbol are not detailed in readily available literature. However, for triterpenoids, common fragmentation involves the loss of water (M-18) and cleavage of the side chain.

Note: For detailed structural analysis, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are recommended to determine the elemental composition and fragmentation pathways.[4][5]


Experimental Protocols

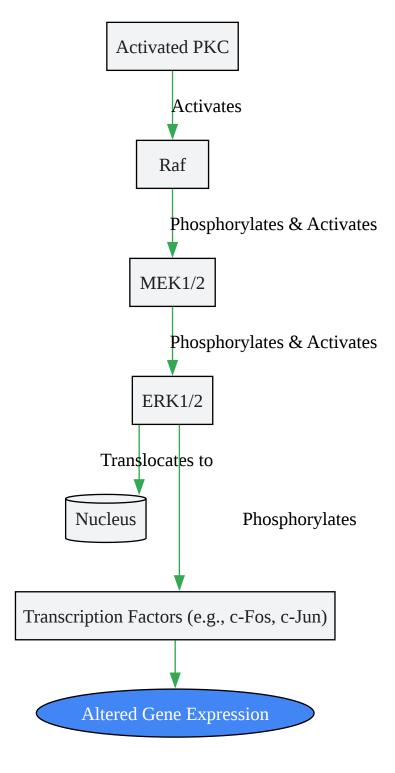
The following sections provide detailed methodologies for the isolation, purification, and analysis of **euphorbol**.

Isolation and Purification of Euphorbol from Euphorbia Species

This protocol is a generalized procedure based on methods reported for the isolation of diterpenes and triterpenes from Euphorbia species.[2][6][7]

Click to download full resolution via product page

Figure 2: Simplified diagram of Protein Kinase C (PKC) activation by **euphorbol**/phorbol esters.


The activation of PKC by phorbol esters leads to its translocation to the cell membrane, where it phosphorylates a wide range of substrate proteins, thereby initiating a cascade of downstream signaling events.

[8]#### 4.2. Downstream MAPK/ERK Signaling Pathway

One of the major downstream pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

[9][10][11][12]PKC-Mediated MAPK/ERK Signaling Cascade

Click to download full resolution via product page

Figure 3: The MAPK/ERK signaling pathway activated downstream of PKC.

The activation of the Raf-MEK-ERK cascade by PKC ultimately leads to the phosphorylation of transcription factors in the nucleus, resulting in changes in gene expression that drive various

cellular processes.

[12]### 5. Conclusion

Euphorbol remains a molecule of significant interest due to its complex chemistry and potent biological activities. This guide provides a foundational understanding of its properties and the methodologies used for its study. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of **euphorbol** and its derivatives, particularly in the context of their interactions with key cellular signaling pathways. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Euphorbol | C31H52O | CID 10863111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Regulation of Vascular Smooth Muscle Function NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PKC-1 acts with the ERK MAPK signaling pathway to regulate C. elegans mechanosensory response PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Euphorbol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298501#euphorbol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com